molecular formula C17H18Cl2O3 B5118904 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene

1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene

Cat. No.: B5118904
M. Wt: 341.2 g/mol
InChI Key: PIORKROLTBOQPF-UHFFFAOYSA-N
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Description

1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene is an organic compound with a complex structure that includes multiple functional groups It is a derivative of benzene, featuring dichloro, methoxy, and propoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different substituents in place of the chlorine atoms, while oxidation and reduction can modify the functional groups attached to the benzene ring.

Scientific Research Applications

1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways depend on the context of its application, whether in biological systems or chemical reactions. Detailed studies on its binding affinity and reactivity help elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

1,4-dichloro-2-[3-(2-methoxy-4-methylphenoxy)propoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2O3/c1-12-4-7-15(17(10-12)20-2)21-8-3-9-22-16-11-13(18)5-6-14(16)19/h4-7,10-11H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIORKROLTBOQPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCOC2=C(C=CC(=C2)Cl)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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